

# Meclocycline Sulfosalicylate: An In-depth Technical Overview of its Molecular Structure

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## Compound of Interest

Compound Name: *Meclocycline sulfosalicylate*

Cat. No.: *B1146526*

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This technical guide provides a detailed overview of the molecular properties of **meclocycline sulfosalicylate**, a broad-spectrum tetracycline antibiotic. While comprehensive data on its molecular formula and composition are readily available, this document notes the absence of publicly accessible crystallographic data. In lieu of specific experimental results for this compound, a generalized, detailed protocol for the determination of a pharmaceutical salt's crystal structure via single-crystal X-ray diffraction is presented. This guide is intended to serve as a foundational resource for researchers in the fields of pharmaceutical sciences and crystallography.

## Molecular Structure and Properties

**Meclocycline sulfosalicylate** is a salt formed from the combination of meclocycline and sulfosalicylic acid.[1] Meclocycline is a tetracycline antibiotic, and its salt form is utilized for topical applications in the treatment of skin infections, such as acne vulgaris.[2][3][4] The sulfosalicylate salt form enhances the compound's properties for pharmaceutical formulations.

The molecular formula for **meclocycline sulfosalicylate** is C<sub>29</sub>H<sub>27</sub>ClN<sub>2</sub>O<sub>14</sub>S.[2][3][5][6] It is composed of the active pharmaceutical ingredient, meclocycline (C<sub>22</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>8</sub>), and a counter-ion, sulfosalicylic acid (C<sub>7</sub>H<sub>6</sub>O<sub>6</sub>S).[7]

Table 1: Molecular Properties of **Meclocycline Sulfosalicylate**

| Property                         | Value          | Source(s)    |
|----------------------------------|----------------|--------------|
| Molecular Formula                | C29H27ClN2O14S | [2][5][6]    |
| Molecular Weight                 | 695.05 g/mol   | [2][3][6][7] |
| CAS Number                       | 73816-42-9     | [2][3]       |
| Component 1: Meclocycline        | C22H21ClN2O8   | [7][8]       |
| Component 2: Sulfosalicylic Acid | C7H6O6S        | [7]          |
| Appearance                       | Solid          | [2]          |

## Crystal Structure

As of the latest available data, the detailed crystal structure of **meclocycline sulfosalicylate** has not been reported in publicly accessible crystallographic databases or scientific literature. Therefore, quantitative data such as unit cell dimensions, space group, and atomic coordinates are not available. The determination of these parameters would require experimental analysis, primarily through single-crystal X-ray diffraction.

## Mechanism of Action

Meclocycline, as a tetracycline antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[9] It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2][9][10] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[9] This broad-spectrum activity makes it effective against a variety of gram-positive and gram-negative bacteria.[2][9]

## Experimental Protocol: Determination of Crystal Structure via Single-Crystal X-ray Diffraction

The following is a generalized, detailed methodology for the determination of the crystal structure of a small-molecule pharmaceutical salt, such as **meclocycline sulfosalicylate**. This protocol is based on standard X-ray crystallography techniques.

#### 4.1. Crystallization

The initial and often most critical step is to obtain high-quality single crystals suitable for diffraction experiments. For a pharmaceutical salt, several crystallization techniques can be employed:

- **Slow Evaporation:** A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.
- **Vapor Diffusion:** This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.
- **Slow Cooling:** A saturated solution of the salt is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal growth.

#### 4.2. Crystal Selection and Mounting

- A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.
- The selected crystal is mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of cryo-protectant oil.

#### 4.3. Data Collection

- The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms.
- The crystal is centered in the X-ray beam.
- A modern single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo or Cu K $\alpha$ ) and a detector (e.g., CCD or CMOS) is used for data collection.

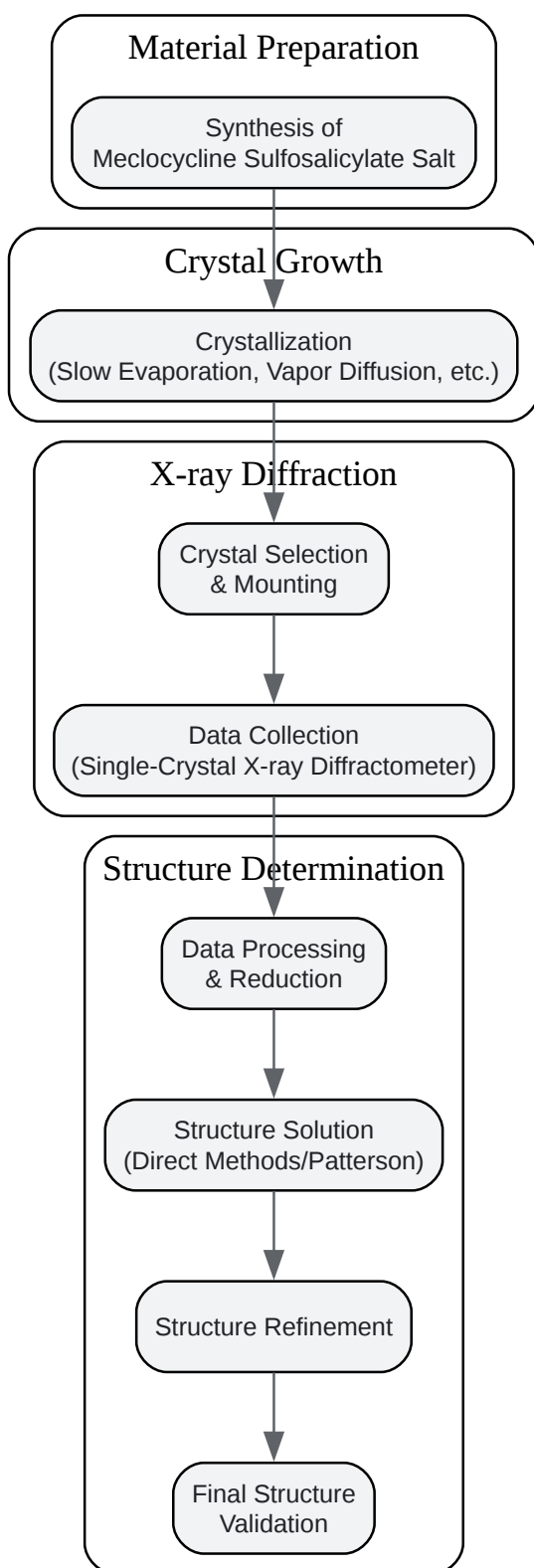
- An initial series of diffraction images are collected to determine the unit cell parameters and the crystal lattice system.
- Based on the initial data, a full data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles. This typically involves rotating the crystal through a series of angles.

#### 4.4. Data Processing and Structure Solution

- The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as background noise, Lorentz factor, and polarization.
- The resulting data are used to determine the space group of the crystal.
- The "phase problem" is solved using direct methods or Patterson synthesis to obtain an initial electron density map.
- An initial molecular model is built into the electron density map.

#### 4.5. Structure Refinement

- The initial model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data.
- This iterative process involves adjusting atomic positions, thermal parameters, and occupancies.
- The final refined structure is validated for its geometric and crystallographic quality.



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Figure 1. A generalized experimental workflow for the determination of a pharmaceutical salt's crystal structure.

## Conclusion

**Meclocycline sulfosalicylate** is a well-characterized molecule in terms of its chemical formula and composition. However, a significant gap exists in the scientific literature regarding its solid-state structure. The lack of published crystallographic data underscores the need for experimental studies to elucidate its three-dimensional atomic arrangement. The generalized protocol for single-crystal X-ray diffraction outlined in this guide provides a roadmap for such an investigation, which would be invaluable for a deeper understanding of its physicochemical properties and for the rational design of new pharmaceutical formulations.

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